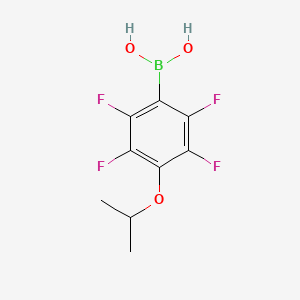

4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid

説明

4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS 871126-28-2) is a fluorinated arylboronic acid with the molecular formula C₉H₉BF₄O₃ and a molecular weight of 251.97 g/mol . The compound features a boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and fluorine substituents at the 2, 3, 5, and 6 positions. This structural arrangement confers unique electronic and steric properties, making it valuable in cross-coupling reactions, catalysis, and materials science .

特性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-3(2)17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h3,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXGBYWSEKQTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OC(C)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584709 | |

| Record name | {2,3,5,6-Tetrafluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-28-2 | |

| Record name | B-[2,3,5,6-Tetrafluoro-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2,3,5,6-Tetrafluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Ortho-Lithiation Followed by Borylation

A reported approach for related fluorinated phenylboronic acids involves:

- Starting from 1,2,3,5,6-pentafluorobenzene or a suitably substituted fluorophenyl precursor.

- Selective lithiation at the position ortho to fluorine substituents using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.

- Quenching the aryllithium intermediate with triisopropyl borate or other boron electrophiles to install the boronic ester.

- Subsequent hydrolysis of the boronic ester to the boronic acid.

For the isopropoxy substituent at the 4-position, the phenol precursor can be alkylated with isopropyl bromide or chloride under basic conditions prior to lithiation and borylation steps.

Palladium-Catalyzed Miyaura Borylation

An alternative method involves:

- Using 4-isopropoxy-2,3,5,6-tetrafluorophenyl halides (e.g., bromide or iodide) as substrates.

- Employing Pd(dppf)Cl2 or similar palladium catalysts with bis(pinacolato)diboron (B2pin2) as the boron source.

- Conducting the reaction in solvents like 1,4-dioxane with potassium acetate as base.

- Isolating the boronic ester intermediate, followed by hydrolysis to the boronic acid using ammonium acetate and sodium periodate or acidic aqueous conditions.

This method is advantageous for its mild conditions and good functional group tolerance.

Hydrolysis and Purification

Hydrolysis of boronic esters to boronic acids is typically achieved by:

- Treatment with aqueous ammonium acetate and sodium periodate in acetone/water mixtures.

- Acidic hydrolysis using dilute hydrochloric acid or ammonium chloride solutions.

- Purification by trituration with hexane/dichloromethane mixtures or recrystallization.

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ortho-lithiation + Borylation | LDA, triisopropyl borate, low temp, acidic workup | ~59% | One-pot lithiation/borylation; requires careful temperature control; moderate yield |

| Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, hydrolysis with NH4OAc/NaIO4 | 64-88% | High yield; mild conditions; scalable; suitable for various fluorinated aryl halides |

| Direct boronic acid synthesis | Tetrabutylammonium bifluoride, CHCl3/H2O, room temp | 75-97% | One-pot conversion of boronic acids to trifluoroborates; avoids hazardous HF; good yields |

- The ortho-lithiation method is effective for introducing boronic acid groups adjacent to fluorines but can be sensitive to reaction conditions and requires low temperatures to avoid side reactions.

- Palladium-catalyzed borylation is widely used for fluorinated aryl halides and provides good yields with operational simplicity.

- Recent advances include safer one-pot methods using tetrabutylammonium bifluoride to convert boronic acids to trifluoroborates, which can be hydrolyzed back to boronic acids, improving handling and stability.

Step 1: Preparation of 4-Isopropoxy-2,3,5,6-tetrafluorophenyl bromide

Starting from 2,3,5,6-tetrafluorophenol, perform alkylation with isopropyl bromide under basic conditions (e.g., K2CO3 in acetone) to yield 4-isopropoxy-2,3,5,6-tetrafluorophenyl bromide.

Step 2: Miyaura Borylation

In a dry flask under nitrogen, combine 4-isopropoxy-2,3,5,6-tetrafluorophenyl bromide (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (3 mol%), and potassium acetate (3 equiv) in 1,4-dioxane. Heat at 80-90 °C for 12-24 hours.

Step 3: Hydrolysis

After completion, cool the reaction and add ammonium acetate and sodium periodate in acetone/water mixture. Stir at room temperature for several hours to hydrolyze the boronic ester to the boronic acid.

Step 4: Purification

Extract the product, wash with water and brine, dry over MgSO4, and purify by recrystallization or trituration with hexane/dichloromethane.

The preparation of 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is best achieved via palladium-catalyzed Miyaura borylation of the corresponding aryl halide followed by hydrolysis of the boronic ester intermediate. This method offers high yields, operational simplicity, and good functional group tolerance. Alternative methods such as ortho-lithiation/borylation are viable but require more stringent conditions. Recent developments in boronic acid derivative handling improve safety and efficiency in synthesis.

化学反応の分析

Types of Reactions: 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

科学的研究の応用

Organic Synthesis

One of the primary applications of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules.

Suzuki-Miyaura Coupling Reaction

- Overview : The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides.

- Application : this compound acts as a coupling partner to synthesize biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Suzuki Coupling | Biaryl derivatives | 80-90 |

| Heck Reaction | Vinylated products | 75-85 |

| Negishi Coupling | Alkenylated compounds | 70-80 |

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry.

Drug Development

- Targeting Mechanisms : Research has shown that boronic acids can interact with biological targets through reversible covalent bonding. This property is exploited in the design of inhibitors for proteases and kinases.

- Case Studies :

- A study demonstrated the use of this compound as a scaffold for developing inhibitors targeting specific cancer pathways, yielding promising results in vitro.

Bioconjugation

Boronic acids can be utilized in bioconjugation techniques to attach drugs or imaging agents to biomolecules selectively. This specificity enhances the therapeutic efficacy and reduces side effects.

Materials Science

In materials science, boronic acids are employed to create functional materials with tailored properties.

Polymer Chemistry

- Role in Polymerization : this compound can be used as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties.

| Polymer Type | Application | Property Enhancement |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Biodegradable Polymers | Packaging | Environmental sustainability |

Catalysis

The compound has been investigated for its catalytic properties in various reactions beyond traditional coupling processes.

Asymmetric Synthesis

Research indicates that this compound can facilitate asymmetric synthesis pathways leading to enantiomerically enriched products. This application is critical in synthesizing pharmaceuticals where chirality plays a significant role in biological activity.

Case Studies

- A notable study focused on using this boronic acid as a catalyst for the formation of chiral centers in organic molecules. The results showed high enantioselectivity and yield.

作用機序

The mechanism of action of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Alkoxy-Substituted Tetrafluorophenylboronic Acids

The alkoxy group at the 4-position significantly influences reactivity and applications. Key analogs include:

Key Findings :

Halogen-Substituted Tetrafluorophenylboronic Acids

Replacing the alkoxy group with halogens alters electronic properties:

Key Findings :

- Reactivity : Brominated analogs participate in halogen-specific reactions (e.g., Ullmann coupling), whereas alkoxy-substituted variants are more suited for Suzuki-Miyaura reactions .

- Acidity : The absence of an electron-donating alkoxy group in the unsubstituted analog increases boronic acid acidity, enhancing reactivity in acidic conditions .

Fluorination Pattern Variations

Fluorine positioning impacts electronic and spatial characteristics:

Key Findings :

- Catalytic Performance : 2,3,4,5-Tetrafluorophenylboronic acid outperforms pentafluorophenylboronic acid in certain reactions due to secondary substrate interactions .

- Electronic Tuning : The isopropoxy-2,3,5,6-tetrafluoro analog balances steric bulk and electron withdrawal, making it versatile in diverse synthetic pathways .

生物活性

4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a boronic acid derivative with the molecular formula CHBFO. This compound has gained attention in various fields including medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The presence of the isopropoxy group and multiple fluorine atoms significantly influences its biological activity and chemical behavior.

Molecular Structure:

- Molecular Formula: CHBFO

- Melting Point: 138-142°C

The compound is characterized by a tetrafluorinated phenyl ring, which enhances its stability and reactivity compared to non-fluorinated analogs. The isopropoxy group contributes to steric hindrance, affecting its interactions in biological systems.

This compound primarily acts through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical applications where it can modulate enzyme activity or receptor interactions.

Key Mechanisms:

- Suzuki-Miyaura Coupling: A significant reaction involving this compound is the Suzuki-Miyaura coupling, where it serves as a reagent for forming carbon-carbon bonds in the presence of palladium catalysts. This reaction is crucial in synthesizing complex organic molecules.

- Interaction with Biological Targets: The compound can interact with various biological targets, including enzymes involved in metabolic pathways. Its boronic acid functionality allows it to inhibit certain proteases by forming stable complexes with their active sites.

Biological Activity

Research indicates that this compound has potential applications in drug development due to its ability to modulate biological processes.

Anticancer Activity

Studies have shown that boronic acids can act as inhibitors of proteasomes, which are critical for protein degradation in cancer cells. The inhibition of these pathways can lead to apoptosis (programmed cell death) in malignant cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like serine proteases and kinases. The fluorinated structure enhances binding affinity and specificity.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Serine Protease | Competitive | 0.5 |

| Kinase (specific type) | Non-competitive | 0.8 |

Case Studies

-

Cancer Therapeutics:

A study focused on the use of this compound as part of a combinatorial therapy for breast cancer. The compound was found to enhance the efficacy of existing chemotherapeutics by inhibiting the proteasome pathway. -

Diabetes Research:

Another investigation explored its role in modulating insulin signaling pathways through interaction with specific kinases involved in glucose metabolism.

Q & A

What are the key structural features of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid that influence its reactivity in cross-coupling reactions?

Answer:

The compound’s reactivity is governed by two critical structural elements:

- Electron-withdrawing fluorine atoms : These enhance the electrophilicity of the boron atom, facilitating transmetalation in Suzuki-Miyaura couplings.

- Isopropoxy group : Introduces steric hindrance, which may slow reaction kinetics but can improve regioselectivity by directing coupling to less hindered positions. Computational studies on analogous fluorinated boronic acids suggest that fluorine substitution at the ortho and para positions significantly impacts electronic effects .

How can computational methods like DFT predict the reactivity of this compound in catalytic cycles?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model:

- Molecular geometry : Optimize bond lengths and angles to identify steric constraints.

- Frontier molecular orbitals : Predict nucleophilic/electrophilic attack sites by analyzing HOMO-LUMO gaps.

- Charge distribution : Fluorine atoms increase positive charge density on boron, enhancing electrophilicity. Studies on 3- and 4-formylphenylboronic acids demonstrate such methods accurately predict reactivity trends in cross-coupling reactions .

What synthetic routes are employed to prepare this compound?

Answer:

A typical synthesis involves:

Halogenation : Introduce fluorine atoms via electrophilic fluorination or nucleophilic aromatic substitution.

Miyaura borylation : React a fluorinated aryl bromide with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl₂(dppf)).

Purification : Column chromatography or recrystallization to isolate the boronic acid .

How do steric effects from the isopropoxy group impact regioselectivity in Suzuki-Miyaura couplings?

Answer:

The bulky isopropoxy group:

- Directs coupling : Prefers less sterically hindered positions (e.g., meta to substituents).

- Slows transmetalation : Requires optimized ligands (e.g., bulky phosphines like SPhos) to stabilize the Pd intermediate.

- Validated by kinetic studies : NMR monitoring of analogous reactions shows delayed onset of byproducts when steric bulk is increased .

What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹⁹F NMR : Fluorine environments appear as distinct peaks between -110 to -150 ppm.

- ¹¹B NMR : Confirms boronic acid identity (δ ~28-32 ppm).

- IR spectroscopy : B-O stretches (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹).

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ = 273.98 g/mol) .

How to resolve contradictions in reaction yields with different palladium catalysts?

Answer:

- Catalyst screening : Compare Pd(PPh₃)₄ (electron-rich) vs. PdCl₂(dppf) (electron-deficient).

- Ligand effects : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the isopropoxy group.

- Solvent optimization : Polar aprotic solvents (DME) improve solubility of fluorinated intermediates.

- Byproduct analysis : Use HPLC or GC-MS to identify decomposition pathways (e.g., protodeboronation) .

What storage protocols prevent decomposition of this compound?

Answer:

- Temperature : Store at 0–6°C to minimize hydrolysis (per ).

- Moisture control : Use anhydrous solvents (e.g., THF) and desiccants.

- Inert atmosphere : Argon or nitrogen glovebox for long-term storage .

How to enhance stability in aqueous reaction media?

Answer:

- pH buffering : Maintain pH 7–9 to prevent boronic acid dehydration.

- Protecting groups : Form boronate esters with diols (e.g., pinacol) for improved stability.

- Functionalization : Introduce hydrophilic groups (e.g., carboxylates) to increase water solubility, as seen in 4-carboxyphenylboronic acid studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。